molecular formula C20H17FN2O5 B5044523 methyl (2S)-[({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)amino](phenyl)acetate

methyl (2S)-[({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)amino](phenyl)acetate

Cat. No.: B5044523
M. Wt: 384.4 g/mol
InChI Key: AWMVEOCOFPAIHF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with several functional groups. It contains a methyl ester group, an oxazole ring, a fluorophenyl group, and an amide linkage. These functional groups could potentially confer a variety of chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the fluorophenyl group, and the formation of the amide and ester linkages. Without specific synthetic procedures, it’s difficult to provide more detailed information .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing nitrogen and oxygen, could potentially influence the compound’s reactivity and stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the amide linkage could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide and ester groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

methyl (2S)-2-[[2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-26-20(25)18(13-5-3-2-4-6-13)23-19(24)16-11-28-17(22-16)12-27-15-9-7-14(21)8-10-15/h2-11,18H,12H2,1H3,(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVEOCOFPAIHF-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.